3-Phenylsulfanylthietane 1,1-dioxide
Description
3-Phenylsulfanylthietane 1,1-dioxide is a four-membered cyclic sulfone featuring a phenylsulfanyl (-SPh) substituent at the 3-position of the thietane ring. The 1,1-dioxide moiety indicates the presence of two sulfonyl oxygen atoms, rendering the compound a polar, electron-deficient system. For instance, describes the selective chlorination of thietane 1,1-dioxide using Cl₂ under UV irradiation .
Thietane 1,1-dioxides are known for their ring strain and reactivity in cycloaddition reactions, such as Diels-Alder, due to their conjugated diene-like structure . The phenylsulfanyl group may modulate reactivity by introducing steric bulk or electronic effects (e.g., electron-withdrawing via resonance), influencing regioselectivity in subsequent transformations.
Properties
CAS No. |
75299-22-8 |
|---|---|
Molecular Formula |
C9H10O2S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
3-phenylsulfanylthietane 1,1-dioxide |
InChI |
InChI=1S/C9H10O2S2/c10-13(11)6-9(7-13)12-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
VSRPCFOCEHDNOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-phenylsulfanylthietane 1,1-dioxide with structurally related sulfones and heterocyclic dioxides, focusing on synthesis, stability, reactivity, and applications.
Table 1: Structural and Functional Comparisons
Key Comparisons:
Synthetic Accessibility :
- Thietane 1,1-dioxides (e.g., 3-chloro derivative) are synthesized via oxidative methods (H₂O₂/WO₃) and halogenation . Introducing phenylsulfanyl groups may require thiol-based nucleophilic substitution or radical coupling, leveraging the reactivity of the 3-position.
- In contrast, 1,2-thiazetidine dioxides are synthesized from cysteine derivatives, emphasizing N-functionalization (alkylation/acylation) .
Stability and Reactivity :
- Thietane dioxides exhibit moderate stability but are prone to ring-opening under nucleophilic conditions. The phenylsulfanyl group may sterically hinder such reactions compared to smaller substituents like Cl .
- 1,2-Thiazetidine dioxides are highly moisture-sensitive due to labile N–S bonds, hydrolyzing to sulfonic acids , whereas sulfolane derivatives (5-membered) are thermally stable and inert .
Biological Activity: Benzothiadiazine dioxides (e.g., 3-benzylthiomethyl derivatives) show sulfonamide-mediated bioactivity, targeting enzymes like carbonic anhydrase . QSAR studies on thiadiazolidinone dioxides highlight the importance of electron-withdrawing groups at specific positions for serine protease inhibition . The phenylsulfanyl group in 3-phenylsulfanylthietane 1,1-dioxide may confer distinct electronic profiles, warranting further pharmacological exploration.
Applications :
- Thietane dioxides are primarily used as synthetic intermediates (e.g., for cycloadditions) , whereas sulfolane derivatives serve as solvents in electronics and gas processing .
- Benzothiepine dioxides have optimized medicinal properties (e.g., enhanced bioavailability) compared to smaller rings .
Research Findings and Data Tables
Table 2: Reactivity Comparison in Cycloaddition Reactions
*Predicted based on steric effects of the SPh group.
Table 3: Thermal Stability Data
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